6-Methoxyspiro[3.3]heptan-2-one
Description
Properties
IUPAC Name |
6-methoxyspiro[3.3]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-7-4-8(5-7)2-6(9)3-8/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDYXHGHJRYQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(C1)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567504-76-9 | |
| Record name | 6-methoxyspiro[3.3]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyspiro[3.3]heptan-2-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable ketone with a methoxy-substituted cyclopropane under acidic or basic conditions to form the spirocyclic ketone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyspiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-Methoxyspiro[3.3]heptan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Methoxyspiro[3.3]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
Key structural differences among spirocyclic analogs are summarized below:
| Compound Name | CAS Number | Molecular Formula | Substituents/Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 6-Methoxyspiro[3.3]heptan-2-one | Not provided | C₈H₁₂O₂ | Methoxy (-OCH₃) at C6; ketone at C2 | Bicyclic spiro[3.3]heptane framework |
| 2-Oxaspiro[3.3]heptan-6-one | 1339892-66-8 | C₆H₈O₂ | Oxygen atom in one ring; ketone at C6 | Oxygen-containing spirocycle |
| Spiro[3.3]heptan-2-one | 30152-57-9 | C₇H₁₀O | No heteroatoms; ketone at C2 | Simple spirocyclic ketone |
| 3-Methoxy-2-methylspiro[3.3]heptan-1-one | 71757894 | C₉H₁₄O₂ | Methoxy at C3; methyl at C2; ketone at C1 | Branched substituents on spiro framework |
Key Observations :
- The presence of heteroatoms (e.g., oxygen in 2-Oxaspiro[3.3]heptan-6-one) or bulky substituents (e.g., methyl and methoxy groups in 3-Methoxy-2-methylspiro[3.3]heptan-1-one) significantly alters electronic and steric properties .
Physicochemical Properties
Comparative data for selected spirocyclic compounds:
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility (Predicted) |
|---|---|---|---|---|
| This compound | 152.18 | ~180 (estimated) | ~1.10 | Moderate in polar solvents |
| 2-Oxaspiro[3.3]heptan-6-one | 112.13 | Not reported | Not reported | High in THF/acetone |
| Spiro[3.3]heptan-2-one | 110.15 | 175.3 ± 8.0 | 1.05 ± 0.1 | Low in water |
| 3-Methoxy-2-methylspiro[3.3]heptan-1-one | 154.21 | Not reported | Not reported | Moderate in DCM |
Key Observations :
Key Observations :
Key Observations :
- Spirocyclic ketones with methoxy groups (e.g., this compound) are understudied but hold promise in medicinal chemistry due to their structural rigidity .
Biological Activity
6-Methoxyspiro[3.3]heptan-2-one is a spirocyclic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic framework that influences its reactivity and interaction with biological targets. Its molecular formula is , and it possesses a methoxy group that plays a crucial role in its biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, particularly in enzyme-catalyzed reactions and interactions with biomolecules. Its potential therapeutic applications include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in the context of various diseases, including cancer and inflammatory conditions.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating their activity. This can lead to various biological effects depending on the target involved.
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that this compound can interact with enzymes involved in metabolic pathways, potentially altering their activity and influencing cellular processes.
- Anticancer Potential : In vitro studies have shown that the compound may inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent .
Data Table: Biological Activities
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves organic reactions that form the spirocyclic structure through specific conditions, often using catalysts for improved yield and purity. Its industrial applications may include:
- Pharmaceutical Development : As a precursor for drug development due to its unique structural features.
- Agrochemical Synthesis : Utilized in the production of agrochemicals owing to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
